molecular formula C24H35NO5 B4306965 ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE

ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE

Cat. No.: B4306965
M. Wt: 417.5 g/mol
InChI Key: KZYAJFRVVJGADF-UHFFFAOYSA-N
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Description

ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.

    Introduction of the tert-butyl group: This step involves the alkylation of the benzoate ester with tert-butyl chloride in the presence of a base.

    Formation of the amide bond: This step involves the reaction of the benzoate ester with an amine derivative to form the amide bond.

    Final coupling: The final step involves the coupling of the intermediate with ethyl 4-aminobenzoate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted during the reaction. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

    Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE can be compared with other similar compounds, such as:

    Ethyl 4-tert-butylbenzoate: Similar in structure but lacks the cyclohexyl and amide functionalities.

    Ethyl 4-aminobenzoate: Similar in structure but lacks the tert-butyl and cyclohexyl functionalities.

    Cyclohexylamine derivatives: Similar in structure but lacks the benzoate ester functionality.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[5-(4-tert-butylcyclohexyl)oxy-5-oxopentanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO5/c1-5-29-23(28)17-9-13-19(14-10-17)25-21(26)7-6-8-22(27)30-20-15-11-18(12-16-20)24(2,3)4/h9-10,13-14,18,20H,5-8,11-12,15-16H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYAJFRVVJGADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OC2CCC(CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE
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ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE
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ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE
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ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE
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ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE
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ETHYL 4-[(5-{[4-(TERT-BUTYL)CYCLOHEXYL]OXY}-5-OXOPENTANOYL)AMINO]BENZOATE

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